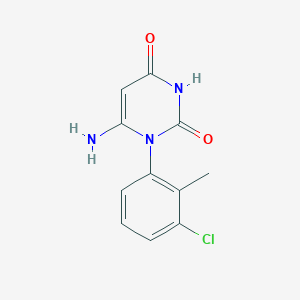

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Description

6-Amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 638136-61-5) is a pyrimidine-dione derivative characterized by a 3-chloro-2-methylphenyl substituent at the N1 position and an amino group at C6 (). Its molecular formula is C₁₁H₁₀ClN₃O₂, with a molecular weight of 259.67 g/mol.

Properties

IUPAC Name |

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-6-7(12)3-2-4-8(6)15-9(13)5-10(16)14-11(15)17/h2-5H,13H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIFWUCBGBEUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylbenzaldehyde and guanidine.

Condensation Reaction: The aldehyde undergoes a condensation reaction with guanidine in the presence of a base such as sodium ethoxide to form the corresponding imine.

Cyclization: The imine undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: CHClNO and a CAS number of 1152539-00-8. Its structure includes a pyrimidine ring substituted with an amino group and a chloro-methylphenyl moiety, which contributes to its reactivity and biological activity.

Biological Activities

The biological significance of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is highlighted by its potential pharmacological effects:

- Anticancer Activity : Compounds derived from this structure have shown promise as anticancer agents. For example, derivatives have been synthesized that exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that modifications to the pyrimidine scaffold can enhance its efficacy against resistant strains .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

- Synthesis of Novel Antitumor Agents : A study investigated the synthesis of novel triazine derivatives from this compound as intermediates. These compounds were evaluated for their cytotoxicity against human cancer cell lines and showed promising results .

- Development of Antimicrobial Agents : Another research focused on the modification of this compound to develop new antimicrobial agents. The synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .

Mechanism of Action

The mechanism of action of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Substituent Effects on Properties and Activity

- Para-substituted phenyl groups (e.g., p-tolyl in ) improve solubility but reduce steric hindrance compared to ortho/meta substituents . Selenium in ’s compound may confer antioxidant activity via radical scavenging, contrasting with the target’s chlorine, which is more electronegative but less redox-active .

- Biological Activity: Bis(pyrimidine-diones) () show HIV-1 capsid inhibition due to their planar, bifunctional structures, suggesting that the target compound’s amino and aryl groups could be optimized for similar activity .

Synthetic Accessibility :

Biological Activity

6-Amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 910443-01-5, exhibits various pharmacological properties, particularly in antibacterial and antifungal domains. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidinedione core substituted with an amino group and a chlorinated aromatic ring. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported that certain pyrimidinedione derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidinedione Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.025 |

| Similar Pyrimidinediones | E. coli | 0.0039 |

| Other Derivatives | Bacillus subtilis | 0.015 |

The structure-activity relationship (SAR) indicates that the halogen substituents significantly enhance antibacterial activity by increasing the lipophilicity and reactivity of the compounds .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. A related study indicated that certain derivatives had antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Pyrimidinedione Derivatives

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| This compound | C. albicans | 16.69 |

| Similar Pyrimidinediones | Fusarium oxysporum | 56.74 |

Case Studies

Case Study 1: In Vitro Testing of Antimicrobial Properties

A study conducted in vitro tested various derivatives of pyrimidinediones for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that modifications at specific positions on the pyrimidine ring could significantly enhance activity .

Case Study 2: Structural Optimization for Enhanced Activity

Another investigation focused on optimizing the structure of pyrimidinediones to improve their potency as BCAT (branched-chain amino acid transaminase) inhibitors in cancer therapy. The study revealed that certain substitutions at the 6-position of the pyrimidinedione core could modulate both potency and permeability across cellular membranes .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione and its analogs?

- Methodological Answer :

- Step 1 : Start with a pyrimidine-2,4-dione core and introduce substituents via nucleophilic substitution or coupling reactions. For example, alkylation at position 1 can be achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst). Evidence shows that HCl in aqueous medium at 70°C facilitates condensation between aldehydes and uracil derivatives .

- Step 3 : Purify intermediates via recrystallization (e.g., using DMF-ethanol mixtures) .

- Key Considerations : Monitor regioselectivity during substitution and use HRMS to confirm intermediate masses .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H NMR : Identifies proton environments. For pyrimidine derivatives, expect signals for:

- Thiazole protons: 7.62–7.57 ppm (aromatic region) .

- Methylene groups: 4.78–5.21 ppm (alkylation products) .

- NH protons: 9.68–10.41 ppm (amide derivatives) .

- HRMS : Validates molecular formula via exact mass matching (e.g., [M+H]+ peaks within 3 ppm error) .

- Table 1 : Key Spectroscopic Parameters

| Technique | Key Signals/Purpose | Example Evidence |

|---|---|---|

| 1H NMR | Substituent positioning | |

| HRMS | Molecular formula confirmation |

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkylation, aryl substitutions) influence biological activity?

- Methodological Answer :

- SAR Workflow :

- Synthesize analogs with varied substituents (e.g., chloro, methyl, methoxy) at the phenyl ring or position 1.

- Test antimicrobial activity against Gram-positive (e.g., S. aureus), Gram-negative (e.g., P. aeruginosa), and fungal strains (e.g., C. albicans) using standardized MIC assays .

- Key Findings :

- N-Alkylation : Benzyl or acetamide groups at position 1 reduce antimicrobial activity compared to the parent compound .

- Phenyl Substituents : Chloro and methyl groups enhance potency, while methoxy groups may reduce bioavailability .

- Table 2 : Impact of Substituents on Activity

| Modification | Biological Effect | Reference |

|---|---|---|

| Position 1 alkylation | Reduced activity | |

| 4-Chloro-phenyl | Enhanced anti-S. aureus activity |

Q. How can computational methods resolve contradictions in biological data?

- Methodological Answer :

- In Silico Modeling : Use molecular docking (e.g., with HIV-1 capsid protein or bacterial enzyme targets) to predict binding affinities .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability trends .

- Case Study : For conflicting antimicrobial results, compare docking scores of analogs with experimental MIC values to identify steric or electronic mismatches .

Q. What strategies optimize reaction yields for derivatives with heterocyclic fused rings?

- Methodological Answer :

- Cyclocondensation : React α-bromoacetyl intermediates with thiourea or thioacetamide in acetic acid to form thiazole or thieno-pyrimidine fused systems .

- Solvent Optimization : Use DMF for alkylation reactions (higher polarity improves solubility of intermediates) .

- Catalyst Screening : Potassium carbonate outperforms weaker bases in promoting N-alkylation .

Contradiction Analysis

Q. Why does alkylation at position 1 reduce antimicrobial activity despite increased lipophilicity?

- Hypothesis Testing :

- Steric Hindrance : Bulkier substituents (e.g., benzyl) may block target binding. Test via molecular dynamics simulations .

- Electron Withdrawal : Acetamide groups could destabilize hydrogen bonding. Compare Hammett σ values of substituents .

- Experimental Validation : Synthesize analogs with smaller alkyl groups (e.g., methyl) and compare activity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.